3-Fluoro-5-methyl-N-(thiophen-3-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-methyl-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C₁₂H₁₂FNS and a molecular weight of 221.3 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, and a thiophen-3-ylmethyl group attached to an aniline core. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and materials science .
Preparation Methods
The synthesis of 3-Fluoro-5-methyl-N-(thiophen-3-ylmethyl)aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 3-fluoro-5-methylaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Substitution: The amino group is substituted with a thiophen-3-ylmethyl group under specific reaction conditions.
the synthetic routes generally involve standard organic chemistry techniques such as nitration, reduction, and substitution reactions .
Chemical Reactions Analysis
3-Fluoro-5-methyl-N-(thiophen-3-ylmethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or methyl positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols or amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Fluoro-5-methyl-N-(thiophen-3-ylmethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methyl-N-(thiophen-3-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Fluoro-5-methyl-N-(thiophen-3-ylmethyl)aniline can be compared with other similar compounds, such as:
3-Fluoro-2-methyl-aniline: This compound has a similar structure but lacks the thiophen-3-ylmethyl group.
5-Fluoro-2-methyl-aniline: Similar to the above, but with the fluorine atom in a different position.
3-Fluoro-5-methyl-aniline: Lacks the thiophen-3-ylmethyl group but has the same core structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H12FNS |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
3-fluoro-5-methyl-N-(thiophen-3-ylmethyl)aniline |
InChI |
InChI=1S/C12H12FNS/c1-9-4-11(13)6-12(5-9)14-7-10-2-3-15-8-10/h2-6,8,14H,7H2,1H3 |
InChI Key |
OWYOSYKAROPUMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)NCC2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.